N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate acylating agent. One common method is the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt processes related to DNA replication, thereby inhibiting the replication of bacterial and cancer cells. Additionally, the compound may interact with enzymes and proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 5-Amino-2-mercapto-1,3,4-thiadiazole
Uniqueness
N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other thiadiazole derivatives, this compound exhibits a broader spectrum of antimicrobial and anticancer properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-3-7(12)9-5-4-8-11-10-6(2)13-8/h3H,1,4-5H2,2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXWETJNGQJYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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